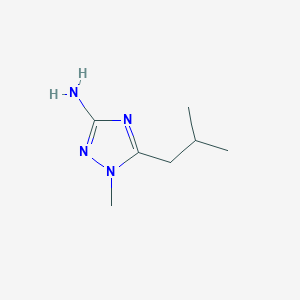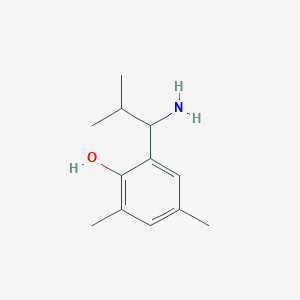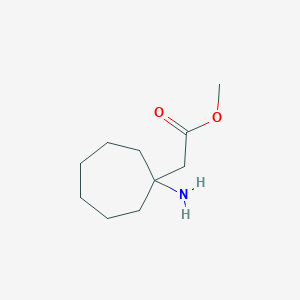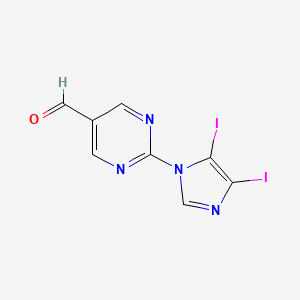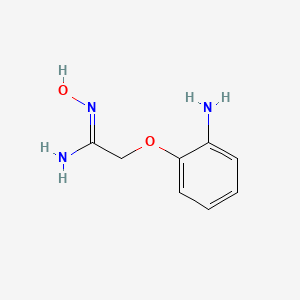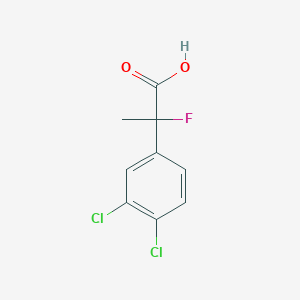
2-(3,4-Dichlorophenyl)-2-fluoropropanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3,4-Dichlorophenyl)-2-fluoropropanoic acid is an organic compound that features a dichlorophenyl group and a fluoropropanoic acid moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-Dichlorophenyl)-2-fluoropropanoic acid typically involves the reaction of 3,4-dichlorophenylacetic acid with fluorinating agents under controlled conditions. One common method includes the use of ethyl 2-(3,4-dichlorophenyl)hydrazinecarboxylate as a catalyst in the Mitsunobu reaction . The reaction conditions are optimized to ensure high yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but with enhanced efficiency and safety measures. The use of continuous flow reactors and automated systems can help in scaling up the production while maintaining product quality.
Analyse Chemischer Reaktionen
Types of Reactions
2-(3,4-Dichlorophenyl)-2-fluoropropanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Halogen substitution reactions can replace the chlorine or fluorine atoms with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but generally involve controlled temperatures and specific solvents.
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, such as ketones, alcohols, and substituted aromatic compounds
Wissenschaftliche Forschungsanwendungen
2-(3,4-Dichlorophenyl)-2-fluoropropanoic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a catalyst in various reactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the synthesis of other chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 2-(3,4-Dichlorophenyl)-2-fluoropropanoic acid involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate specific pathways, leading to its observed effects. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest its involvement in modulating cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include:
- 3,4-Dichlorophenylacetic acid
- 2,4-Dichlorophenoxyacetic acid
- 2,4-Dichlorophenylboronic acid
Uniqueness
2-(3,4-Dichlorophenyl)-2-fluoropropanoic acid is unique due to the presence of both dichlorophenyl and fluoropropanoic acid groups, which confer distinct chemical and biological properties
Eigenschaften
Molekularformel |
C9H7Cl2FO2 |
|---|---|
Molekulargewicht |
237.05 g/mol |
IUPAC-Name |
2-(3,4-dichlorophenyl)-2-fluoropropanoic acid |
InChI |
InChI=1S/C9H7Cl2FO2/c1-9(12,8(13)14)5-2-3-6(10)7(11)4-5/h2-4H,1H3,(H,13,14) |
InChI-Schlüssel |
NSHULQBJFCJKMX-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C1=CC(=C(C=C1)Cl)Cl)(C(=O)O)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



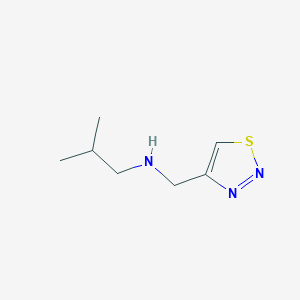
![5-[(2-Cyclopropylethyl)amino]pyridine-2-carbonitrile](/img/structure/B15272991.png)
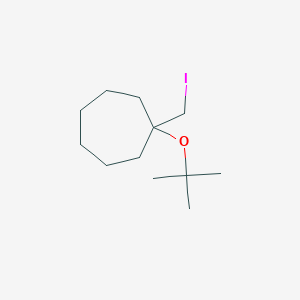
![Diethyl({2-[(3-methylcyclopentyl)amino]ethyl})amine](/img/structure/B15273007.png)
![3-Methyl-4-[(prop-2-yn-1-yloxy)amino]benzoic acid](/img/structure/B15273013.png)


